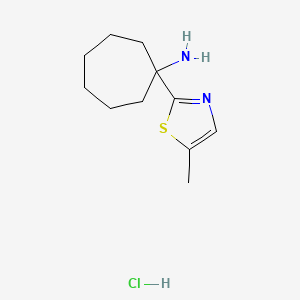
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 5-methyl-1,3-thiazole with cycloheptanone, followed by amination and subsequent hydrochloride salt formation . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity . This interaction can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .
Comparación Con Compuestos Similares
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride is unique due to its specific structure, which combines a thiazole ring with a cycloheptane moiety. Similar compounds include:
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride: This compound has a similar structure but with a methyl group at the 4-position of the thiazole ring.
1-(5-Methyl-1,3-thiazol-2-yl)cyclohexan-1-amine hydrochloride: This compound has a cyclohexane ring instead of a cycloheptane ring.
These similar compounds may have different chemical and biological properties due to the variations in their structures .
Propiedades
Fórmula molecular |
C11H19ClN2S |
|---|---|
Peso molecular |
246.80 g/mol |
Nombre IUPAC |
1-(5-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H18N2S.ClH/c1-9-8-13-10(14-9)11(12)6-4-2-3-5-7-11;/h8H,2-7,12H2,1H3;1H |
Clave InChI |
MLBMZGHSVOPUEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)C2(CCCCCC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


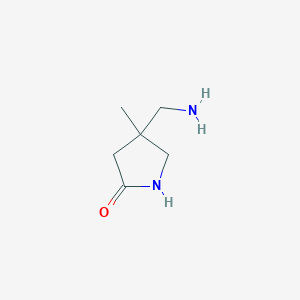
![1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)

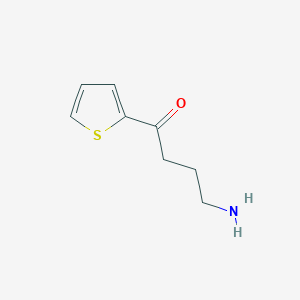
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)

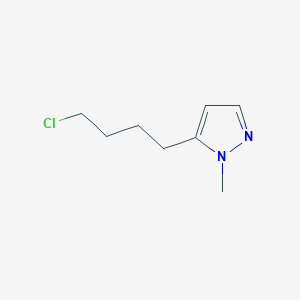
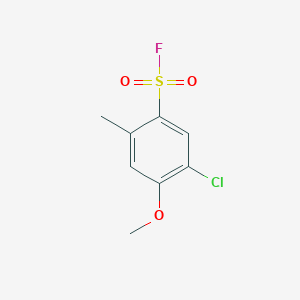
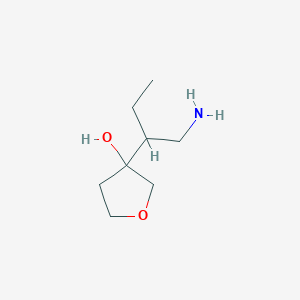
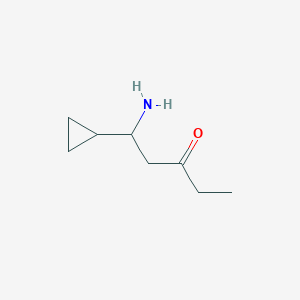
![5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13197126.png)


